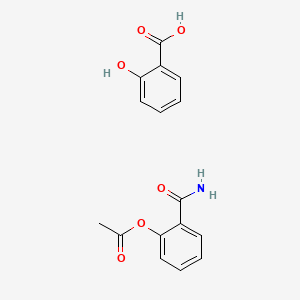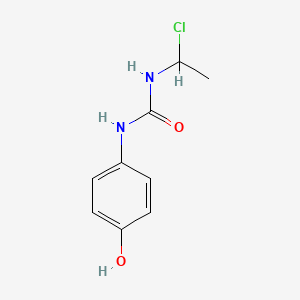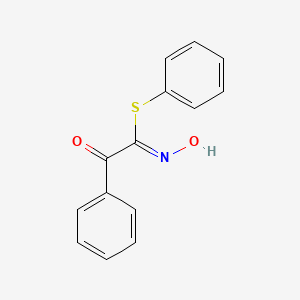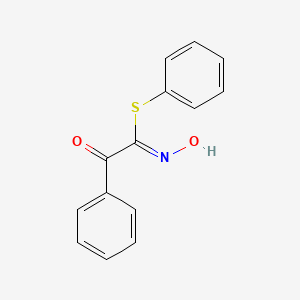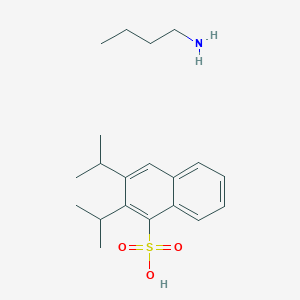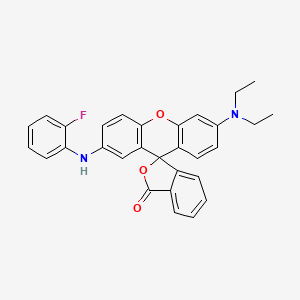
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-2'-((2-fluorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains functional groups such as diethylamino and fluorophenylamino, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- typically involves multi-step organic reactions One common approach is the condensation of isobenzofuran and xanthene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diethylamino and fluorophenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- involves its interaction with molecular targets through various pathways. The diethylamino and fluorophenylamino groups play a crucial role in binding to specific receptors or enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(methylamino)-2’-((2-chlorophenyl)amino)-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylamino)-2’-((2-bromophenyl)amino)-
Uniqueness
Compared to similar compounds, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the fluorophenylamino group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87454-84-0 |
|---|---|
Molecular Formula |
C30H25FN2O3 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(2-fluoroanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H25FN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 |
InChI Key |
LKBGCONWUDEFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





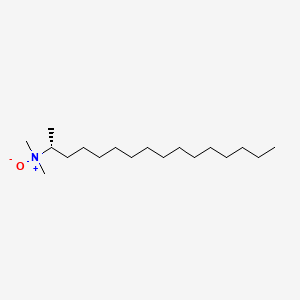
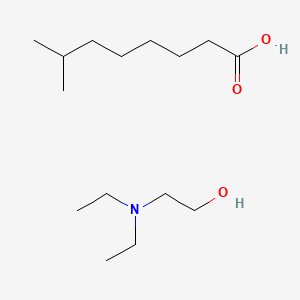
![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)


